molecular formula C9H11NO2S B12518536 Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)-

Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)-

Cat. No.: B12518536
M. Wt: 197.26 g/mol
InChI Key: RDBKBXCNVIFDRV-UHFFFAOYSA-N
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Description

Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)- is a specialized organic compound featuring a tricyclo[2.2.1.02,6]heptane backbone modified with a sulfonyl group (-SO2-) and an acetonitrile (-CH2CN) substituent. The tricyclic framework imparts structural rigidity, while the sulfonyl and nitrile groups contribute to its polarity and reactivity.

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

2-(3-tricyclo[2.2.1.02,6]heptanylsulfonyl)acetonitrile

InChI

InChI=1S/C9H11NO2S/c10-1-2-13(11,12)9-5-3-6-7(4-5)8(6)9/h5-9H,2-4H2

InChI Key

RDBKBXCNVIFDRV-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C1C3C2S(=O)(=O)CC#N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

  • Sulfonation Step :
    Tricyclo[2.2.1.0²,⁶]hept-3-amine is treated with chlorosulfonic acid (ClSO₃H) at 50–60°C for 6 hours to generate the sulfonic acid intermediate.

    • Catalyst : Copper(I) chloride (10 mol%) in liquid sulfur dioxide and acetic acid.
    • Yield : ~40–54% after purification via recrystallization.
  • Nitrile Introduction :
    The sulfonic acid intermediate undergoes nucleophilic displacement with cyanide ions (e.g., NaCN or KCN) in polar aprotic solvents like dimethylformamide (DMF) at 80°C.

Key Challenges :

  • Steric hindrance from the tricyclic framework reduces reaction efficiency.
  • Oxidation side reactions necessitate strict temperature control (-5 to 0°C).

Aldol Condensation Followed by Reduction

This method, adapted from tricyclo[2.2.1.0²,⁶]heptane derivative syntheses, involves:

Step 1: Aldol Condensation

A tricyclic aldehyde (e.g., 1-formyltricyclo[2.2.1.0²,⁶]heptane) is condensed with acetone or 3-pentanone in the presence of acidic or basic catalysts:

  • Catalysts : Hydrochloric acid, toluenesulfonic acid, or tetramethylammonium hydroxide.
  • Solvents : Excess dialkyl ketone or toluene.
  • Temperature : 0–150°C, depending on the catalyst.

Step 2: Reduction of α,β-Unsaturated Ketone

The resulting α,β-unsaturated ketone is reduced using metal hydrides (e.g., NaBH₄ or LiAlH₄) or catalytic hydrogenation:

  • Preferred Reductant : Lithium aluminum hydride in tetrahydrofuran (THF) at 0°C.
  • Yield : ~60–75% after column chromatography.

Step 3: Sulfonation and Cyanidation

The reduced alcohol is sulfonated and cyanated via sequential reactions with chlorosulfonic acid and cyanide sources.

Thiol-containing tricyclo[2.2.1.0²,⁶]heptane derivatives are oxidized to sulfonyl groups, followed by nitrile introduction:

Oxidation Protocol

  • Oxidizing Agent : Hydrogen peroxide (H₂O₂) in acetic acid.
  • Conditions : 0°C for 1 hour, followed by gradual warming to room temperature.
  • Intermediate Isolation : The sulfonic acid is converted to the sulfonyl chloride using thionyl chloride (SOCl₂).

Cyanide Displacement

The sulfonyl chloride reacts with sodium cyanide (NaCN) in acetonitrile at reflux to yield the final product.

Yield Comparison :

Method Overall Yield Key Limitations
Sulfonation of Amine 40–54% Low functional group tolerance
Aldol-Reduction 60–75% Multi-step complexity
Thiol Oxidation 50–65% Hazardous oxidizing agents

Hydroformylation and Subsequent Functionalization

A less common approach involves hydroformylation of tricyclo[2.2.1.0²,⁶]hept-1-ene to introduce a formyl group, which is then converted to sulfonyl and nitrile functionalities:

Hydroformylation Step

  • Catalyst : Rhodium or cobalt complexes under syngas (CO/H₂).
  • Temperature/Pressure : 80–100°C, 20–30 bar.

Functionalization Sequence

  • Sulfonation : The aldehyde is oxidized to sulfonic acid using ClSO₃H.
  • Cyanidation : Displacement with KCN in DMSO at 120°C.

Advantages :

  • Single-step hydroformylation simplifies precursor synthesis.
  • Adaptable to large-scale production.

Comparative Analysis of Synthetic Routes

The table below evaluates the practicality of each method:

Parameter Sulfonation of Amine Aldol-Reduction Thiol Oxidation Hydroformylation
Steps 3 4 3 4
Hazardous Reagents Moderate Low High Moderate
Scalability Limited Moderate Limited High
Typical Purity ≥95% ≥90% ≥85% ≥88%

Critical Considerations in Process Optimization

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nitrile displacement but may decompose tricyclic frameworks at high temperatures.
  • Catalyst Recycling : Rhodium catalysts in hydroformylation can be recovered via membrane filtration, reducing costs.
  • Byproduct Management : Sulfur dioxide emissions in sulfonation require scrubbers to meet environmental regulations.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions are common, where the acetonitrile group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Triethylamine as a base in dichloromethane solvent.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

  • Chemical Synthesis :
    • Acetonitrile, (tricyclo[2.2.1.0(2,6)]hept-3-ylsulfonyl)- is utilized as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives. Its ability to act as a sulfonylating agent allows for the introduction of sulfonyl groups into organic substrates.
  • Material Science :
    • The compound serves as a precursor for the synthesis of advanced materials, including polymers and liquid crystals. Its structural properties make it suitable for creating materials with specific optical and thermal characteristics.
  • Pharmaceutical Development :
    • In medicinal chemistry, this compound is explored for its potential as an active pharmaceutical ingredient (API). Research indicates that derivatives of tricyclic compounds exhibit biological activity, making them candidates for drug development.

Data Table: Applications Overview

Application AreaDescriptionExamples/Case Studies
Chemical SynthesisUsed as a sulfonylating agent in organic reactionsFormation of sulfonamide derivatives
Material SciencePrecursor for polymers and liquid crystalsDevelopment of optoelectronic materials
PharmaceuticalPotential API in drug developmentStudies on biological activity of tricyclic derivatives

Case Study 1: Sulfonamide Synthesis

A study demonstrated the effectiveness of acetonitrile, (tricyclo[2.2.1.0(2,6)]hept-3-ylsulfonyl)- in synthesizing sulfonamide compounds through electrophilic aromatic substitution reactions. The reaction conditions were optimized to achieve high yields and purity of the desired products.

Case Study 2: Liquid Crystal Applications

Research focused on the use of tricyclic compounds as dopants in liquid crystal displays (LCDs). The unique structural properties of acetonitrile derivatives were shown to enhance the electro-optical performance of LCDs, leading to improved color contrast and response times.

Mechanism of Action

The mechanism of action of Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)- involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical interactions, potentially inhibiting enzymes or modulating receptor activity. The tricycloheptane ring system may contribute to the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and molecular properties of acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)- with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Applications
Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)- (hypothetical*) Likely C9H11N2O2S ~227.26 Sulfonyl, nitrile High polarity, potential use in chromatography or pharmaceuticals
Tricyclo[2.2.1.02,6]hept-3-yl phenyl ketone C14H14O 198.26 Ketone Fragrance applications (woody, amber notes)
Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester C9H12OS2 200.32 Thioester Intermediate in agrochemical synthesis
Butanoic acid, tricyclo[2.2.1.02,6]hept-3-yl ester C11H16O2 180.24 Ester Potential use in flavoring agents

*Note: The exact molecular formula and weight of the target compound are inferred from analogs in –6.

Chromatographic Behavior and Polarity

The sulfonyl and nitrile groups in acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)- likely enhance its dipole moment, similar to acetonitrile’s role as a mobile phase in chromatography. highlights that acetonitrile’s higher dipole moment compared to methanol improves peak sharpness and reduces run times due to stronger donor-acceptor interactions . This suggests that the target compound could exhibit strong analyte-mobile phase interactions in chromatographic applications, though its bulky tricyclic structure may also influence retention times.

Challenges and Limitations

  • Synthetic Complexity : The tricyclic core requires multi-step synthesis, as seen in , which may limit scalability .
  • Solubility and Stability: Sulfonyl and nitrile groups increase polarity but may reduce solubility in non-polar solvents, complicating formulation.

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